molecular formula C19H10BrNO4 B4969322 5-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide

5-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide

Cat. No. B4969322
M. Wt: 396.2 g/mol
InChI Key: ABWZWRXXBYPAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of anthracene and furan, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide is not fully understood. However, it is believed that this compound acts as a charge-transport material in organic electronic devices. It has been shown to have good charge mobility and stability, making it a promising material for use in these devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide. However, it has been shown to be non-toxic and non-cytotoxic in vitro, indicating that it may be safe for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide is its high charge mobility and stability, which makes it a promising material for use in organic electronic devices. However, its limited solubility in common solvents and high cost may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 5-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide. One area of research could focus on improving the synthesis method to make the compound more cost-effective and easier to produce. Another area of research could explore the use of this compound in other organic electronic devices, such as sensors and memory devices. Additionally, further studies could investigate the biochemical and physiological effects of this compound to determine its safety for use in scientific research.

Synthesis Methods

The synthesis of 5-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has been achieved using various methods. One of the most common methods involves the reaction of 9,10-anthraquinone-2-carboxylic acid with furan-2-carboxylic acid in the presence of bromine and acetic anhydride. The reaction yields 5-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide as a yellow solid.

Scientific Research Applications

5-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide has potential applications in scientific research, particularly in the field of organic electronics. This compound has been studied for its ability to act as a hole-transport material in organic solar cells and organic light-emitting diodes. It has also been investigated for its use in organic field-effect transistors and organic photovoltaics.

properties

IUPAC Name

5-bromo-N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrNO4/c20-16-8-7-15(25-16)19(24)21-10-5-6-13-14(9-10)18(23)12-4-2-1-3-11(12)17(13)22/h1-9H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWZWRXXBYPAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-YL)furan-2-carboxamide

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